(13R)-13-hydroxypentadecanoic acid, also known as 13-hydroxypentadecanoic acid, is a long-chain fatty acid characterized by a hydroxyl group at the 13th carbon of the pentadecanoic acid chain. This compound belongs to the class of organic compounds known as long-chain fatty acids, which typically have aliphatic tails containing between 13 and 21 carbon atoms. The presence of the hydroxyl group differentiates it from its saturated counterparts, potentially influencing its biochemical properties and applications in various fields.
(13R)-13-hydroxypentadecanoic acid can be derived from natural sources, particularly from certain plant oils and animal fats. It is often found in the context of metabolic pathways involving fatty acids and may be produced through enzymatic reactions in biological systems.
The synthesis of (13R)-13-hydroxypentadecanoic acid can be achieved through several methods, including:
One common method involves the use of oxidizing agents to convert a corresponding alkene or alcohol into the desired hydroxylated fatty acid. For instance, a hydroxylation reaction may involve the use of reagents like potassium permanganate or osmium tetroxide under controlled conditions to ensure selectivity for the 13th carbon position.
The molecular formula for (13R)-13-hydroxypentadecanoic acid is . Its structure includes a long hydrophobic tail typical of fatty acids with a hydroxyl group (-OH) attached to the 13th carbon atom.
(13R)-13-hydroxypentadecanoic acid can participate in various chemical reactions typical of fatty acids, including:
The reactivity of (13R)-13-hydroxypentadecanoic acid is influenced by its functional groups, allowing it to engage in nucleophilic attacks and electrophilic additions, which are common in organic synthesis.
The mechanism of action for (13R)-13-hydroxypentadecanoic acid primarily revolves around its role in biological systems as a signaling molecule or a substrate for further biochemical transformations. The hydroxyl group can interact with various cellular receptors or enzymes, influencing metabolic pathways related to lipid metabolism.
Research indicates that long-chain fatty acids like (13R)-13-hydroxypentadecanoic acid may play roles in inflammation modulation, cellular signaling, and energy metabolism.
Relevant analyses indicate that (13R)-13-hydroxypentadecanoic acid exhibits typical behavior for long-chain fatty acids, including high melting points and low volatility.
(13R)-13-hydroxypentadecanoic acid has potential applications in various scientific fields:
(13R)-13-Hydroxypentadecanoic acid represents a structurally distinct odd-chain hydroxy fatty acid characterized by a chiral hydroxyl group at the C-13 position. Its biosynthesis involves both conserved fatty acid metabolic machinery and specialized oxidative reactions, with emerging evidence pointing to complex inter-organismal production pathways.
The de novo biosynthesis of (13R)-13-hydroxypentadecanoic acid initiates with cytoplasmic fatty acid synthase (FAS) complexes. In eukaryotic systems, FAS is a multi-domain enzyme complex that sequentially elongates acetyl-CoA precursors. The process begins with carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACC) – the rate-limiting step requiring biotin as a cofactor [5]. Subsequent condensation, reduction, dehydration, and reduction steps extend the chain by two carbons per cycle. Crucially, the final elongation step incorporates propionyl-CoA instead of acetyl-CoA to yield the 15-carbon backbone, establishing the odd-chain length [5] [8].
Stereospecific hydroxylation at C-13 is catalyzed predominantly by cytochrome P450 (CYP) monooxygenases in mammals and fungi. These membrane-bound enzymes utilize molecular oxygen and NADPH to introduce the (R)-configured hydroxyl group with high enantioselectivity. Bacterial systems employ soluble di-iron oxygenases (e.g., Pseudomonas OleA-like enzymes) that exhibit broader substrate specificity but still generate the 13(R) configuration [1] [4]. Notably, in vitro studies demonstrate that human recombinant COX-2 can oxygenate pentadecanoic acid, though with lower efficiency compared to C20-22 substrates [2] [6].
Table 1: Enzymatic Systems Catalyzing (13R)-13-Hydroxypentadecanoic Acid Formation
Enzyme System | Organism Type | Cofactors/Requirements | Stereospecificity |
---|---|---|---|
Cytochrome P450 (CYP4F) | Mammalian hepatocytes | NADPH, O₂, Cytochrome P450 reductase | High (R-selectivity) |
Di-iron Oxygenases | Pseudomonas spp. | O₂, Ferredoxin, NADH | Moderate (R-preference) |
Cyclooxygenase-2 | Human endothelial cells | Heme, Peroxide activation | Variable |
Lipoxygenase (ALOX15) | Mammalian epidermis | Fe²⁺, Hydroperoxide activator | S-selectivity dominant |
While β-oxidation dominates fatty acid catabolism, α-oxidation provides a critical pathway for generating odd-chain hydroxy fatty acids. This peroxisomal pathway processes phytanic acid (a branched-chain fatty acid) via:
The resulting pentadecanoic acid undergoes microsomal ω-1 hydroxylation by CYP4A/F enzymes to yield (13R)-13-hydroxypentadecanoic acid. This pathway explains the compound's presence in tissues with high peroxisomal activity (liver, kidney) and its elevation in peroxisomal disorders like Refsum disease. Notably, the stereochemical preference for the (R)-enantiomer arises from the chiral environment of the CYP4F enzyme active site [4].
Odd-chain fatty acid biosynthesis fundamentally diverges from even-chain production at the initiation step:
Even-Chain Pathway:Acetyl-CoA + n Malonyl-CoA → Palmitic acid (C16:0)
Odd-Chain Pathway:Propionyl-CoA + (n-1) Malonyl-CoA → Pentadecanoic acid (C15:0)
The propionyl-CoA starter unit originates from:
Elongation machinery (ELOVL1-7) shows substrate flexibility but exhibits reduced efficiency with C15 intermediates compared to C16/C18 substrates. This kinetic difference contributes to the lower abundance of odd-chain fatty acids. Hydroxylation further complicates biosynthesis, as 13-hydroxylation impairs solubility and enhances incorporation into complex lipids like ceramides and phospholipids, as demonstrated in epidermal studies [7] [8].
Table 2: Biosynthetic Comparison of Pentadecanoic Acid Derivatives
Characteristic | Pentadecanoic Acid (C15:0) | 13-Hydroxypentadecanoic Acid | Palmitic Acid (C16:0) |
---|---|---|---|
Starter Unit | Propionyl-CoA | Propionyl-CoA | Acetyl-CoA |
Major Synthesis Site | Liver, Adipose Tissue | Epidermis, Liver | Liver, Adipose Tissue |
Molecular Weight (g/mol) | 242.4 | 258.4 | 256.4 |
Hydroxylation Position | N/A | ω-1 (C13) | N/A |
Incorporation into PLs | Low | High (Phosphatidylinositol) | Moderate |
Emerging evidence implicates host-microbe co-metabolism in (13R)-13-hydroxypentadecanoic acid production. Gut microbiota (Bacteroides, Clostridium spp.) ferment dietary fiber into short-chain fatty acids (SCFAs), notably propionate. Hepatic uptake of microbial propionate provides the propionyl-CoA precursor for odd-chain fatty acid synthesis [5].
Additionally, specific Actinobacteria (Rhodococcus, Nocardia spp.) express alkane monooxygenases (AlkB) that ω-hydroxylate fatty acids. Subsequent host β-oxidation shortens ω-hydroxy C18/C20 acids to C15 lengths, preserving the terminal hydroxyl group which migrates internally via non-enzymatic rearrangement to form the thermodynamically stable 13-hydroxyl isomer [4].
Phospholipase C-mediated release from complex lipids constitutes another non-canonical route. Epidermal studies demonstrate incorporation of hydroxy fatty acids into phosphatidylinositol 4,5-bisphosphate (PtdIns4,5-P₂). Upon stimulation, phospholipase C-β cleaves this lipid pool to release (13R)-13-hydroxypentadecanoic acid-containing diacylglycerols (1-acyl-2-13-hydroxy-glycerol) – novel signaling molecules modulating epidermal differentiation [7].
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5
CAS No.: 177194-36-4